Ethyl 4-(4-chlorophenyl)-6-{[4-(2-cyanoethyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(2-CYANOETHYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a piperazine ring, and a pyrimidine core, making it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(2-CYANOETHYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Involves the reaction of a chlorophenyl derivative with a piperazine compound.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(2-CYANOETHYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(2-CYANOETHYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(2-CYANOETHYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-(4-CHLOROPHENYL)-6-{[4-(2-CYANOETHYL)PIPERAZINO]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with similar compounds such as:
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Piperazine derivatives: Compounds containing the piperazine ring.
Pyrimidine derivatives: Compounds with a pyrimidine core.
Properties
Molecular Formula |
C21H26ClN5O3 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[[4-(2-cyanoethyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H26ClN5O3/c1-2-30-20(28)18-17(14-27-12-10-26(11-13-27)9-3-8-23)24-21(29)25-19(18)15-4-6-16(22)7-5-15/h4-7,19H,2-3,9-14H2,1H3,(H2,24,25,29) |
InChI Key |
IRVQBFFDIRCLON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCN(CC3)CCC#N |
Origin of Product |
United States |
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